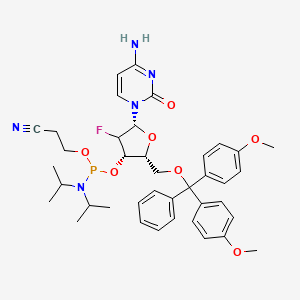

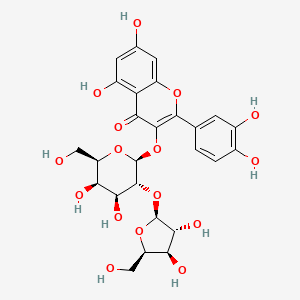

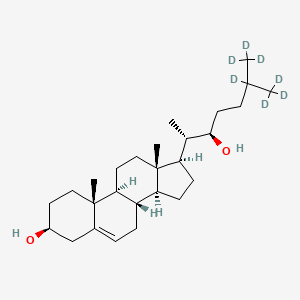

![molecular formula C14H12N2O3S B12395071 Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12395071.png)

Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate involves multiple steps, starting from the appropriate quinoline derivatives. Common synthetic routes include cyclization reactions and functional group modifications. For instance, the preparation of quinoline derivatives often involves the use of aniline and diethyl ethoxymethylenemalonate, followed by cyclization reactions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis protocols used in laboratory settings can be scaled up for industrial production, involving the use of high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) for purification and quality control .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the quinoline ring.

Reduction: Used to reduce specific functional groups, such as nitro groups to amines.

Substitution: Commonly involves the replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as zinc/acetic acid or triphenylphosphine.

Substitution: Conditions often involve the use of catalysts and solvents like dimethylformamide (DMF) or acetonitrile.

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield amine derivatives .

Aplicaciones Científicas De Investigación

Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing other heterocyclic compounds.

Biology: Investigated for its role as a urea transporter inhibitor, affecting renal function.

Medicine: Potentially developed as a diuretic drug for treating conditions like edema and hypertension.

Industry: Utilized in the synthesis of pharmaceuticals and other bioactive compounds

Mecanismo De Acción

The compound exerts its effects by inhibiting urea transporter proteins, specifically UT-A and UT-B isoforms. These transporters play a crucial role in the urine concentration mechanism by mediating intrarenal urea recycling. By inhibiting these transporters, the compound increases urine output without causing significant electrolyte disturbances .

Comparación Con Compuestos Similares

- 3-Amino-6-methylthieno[2,3-b]quinoline-2-carboxylic acid

- 4-Hydroxy-2-quinolones

Comparison: Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate is unique due to its specific inhibition of urea transporters, which distinguishes it from other diuretics that target sodium reabsorption. This specificity reduces the risk of electrolyte imbalances, making it a promising candidate for therapeutic use .

Propiedades

Fórmula molecular |

C14H12N2O3S |

|---|---|

Peso molecular |

288.32 g/mol |

Nombre IUPAC |

methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate |

InChI |

InChI=1S/C14H12N2O3S/c1-18-8-3-4-10-7(5-8)6-9-11(15)12(14(17)19-2)20-13(9)16-10/h3-6H,15H2,1-2H3 |

Clave InChI |

XRJKHUHLPVGTCL-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC2=CC3=C(N=C2C=C1)SC(=C3N)C(=O)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

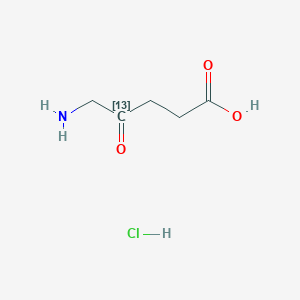

![4-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12395006.png)

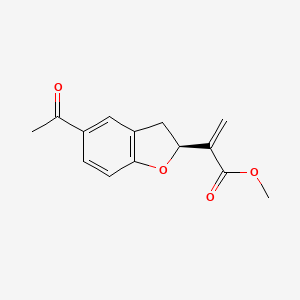

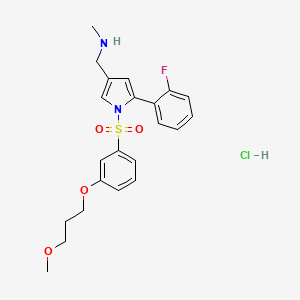

![2-[(1E,3E,5Z)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate](/img/structure/B12395024.png)

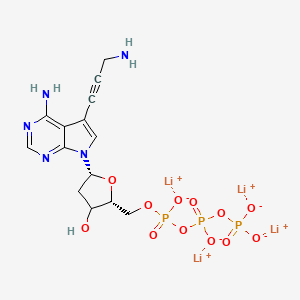

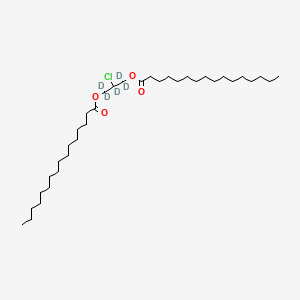

![N-[4-(2-aminocyclopropyl)phenyl]-4-phenylbenzamide](/img/structure/B12395053.png)